molecular formula C72H104Na6O73S6 B594080 Neocarradodecaose 41,43,45,47,49,411-hexasulfate hexasodium salt CAS No. 133628-77-0

Neocarradodecaose 41,43,45,47,49,411-hexasulfate hexasodium salt

Cat. No.: B594080
CAS No.: 133628-77-0
M. Wt: 2467.85
InChI Key: YWSHUIVBCLNTEM-GGOYDXLKSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neocarradodecaose 41,43,45,47,49,411-hexasulfate hexasodium salt (CAS: 133628-77-0) is a sulfated oligosaccharide derived from neo-carrageenan, a polysaccharide extracted from red seaweeds such as Gigartina skottsbergii . Structurally, it consists of a 12-unit oligosaccharide backbone (dodecaose) with six sulfate groups positioned at carbons 41, 43, 45, 47, 49, and 411. This compound is produced commercially (e.g., by Sigma Chemical Co.) as a research reagent for studying carrageenan autohydrolysis and sulfation-dependent biological interactions . Its hexasodium salt formulation enhances aqueous solubility, a critical feature for biochemical applications.

Properties

IUPAC Name

hexasodium;[(2R,3S,4R,5R,6S)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2R,3R,4R,5S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H110O73S6.6Na/c73-1-13-43(140-146(93,94)95)55(26(80)61(92)117-13)134-63-28(82)50-38(20(124-63)8-112-50)129-69-34(88)57(45(15(3-75)119-69)142-148(99,100)101)136-65-30(84)52-40(22(126-65)10-114-52)131-71-36(90)59(47(17(5-77)121-71)144-150(105,106)107)138-67-32(86)54-42(24(128-67)12-116-54)133-72-37(91)60(48(18(6-78)122-72)145-151(108,109)110)139-66-31(85)53-41(23(127-66)11-115-53)132-70-35(89)58(46(16(4-76)120-70)143-149(102,103)104)137-64-29(83)51-39(21(125-64)9-113-51)130-68-33(87)56(44(14(2-74)118-68)141-147(96,97)98)135-62-27(81)49-25(79)19(123-62)7-111-49;;;;;;/h13-92H,1-12H2,(H,93,94,95)(H,96,97,98)(H,99,100,101)(H,102,103,104)(H,105,106,107)(H,108,109,110);;;;;;/q;6*+1/p-6/t13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25+,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68+,69+,70+,71+,72+;;;;;;/m1....../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSHUIVBCLNTEM-GGOYDXLKSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3OS(=O)(=O)[O-])CO)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)[O-])CO)OC7C8COC7C(C(O8)OC9C(C(OC(C9OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3OS(=O)(=O)[O-])CO)O[C@H]4[C@H]5CO[C@@H]4[C@H]([C@H](O5)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OS(=O)(=O)[O-])CO)O[C@H]7[C@H]8CO[C@@H]7[C@H]([C@H](O8)O[C@@H]9[C@H]([C@@H](O[C@@H]([C@@H]9OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H104Na6O73S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745637
Record name PUBCHEM_71308780
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2467.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133628-77-0
Record name PUBCHEM_71308780
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enzyme Selection and Reaction Optimization

Purified κ-carrageenases exhibit maximal activity at pH 8.0–8.5 and 40–50°C, with kinetic parameters (Km3.3mg/mLK_m \approx 3.3 \, \text{mg/mL}, kcat9.2s1k_{\text{cat}} \approx 9.2 \, \text{s}^{-1}) ensuring efficient depolymerization. Substrate concentration critically influences oligosaccharide chain length:

  • Low substrate (0.5% w/v) : Predominantly generates neocarrabiose (DP2) and neocarratetraose (DP4) sulfates.

  • High substrate (2–5% w/v) : Favors longer oligomers, including neocarradodecaose (DP10), due to reduced enzyme accessibility to internal glycosidic bonds.

Reaction monitoring via thin-layer chromatography (TLC) and electrospray ionization mass spectrometry (ESI-MS) confirms progressive depolymerization, with DP10 intermediates detectable after 24–48 hours.

Regioselective Sulfation of Neocarradodecaose

The native oligosaccharide obtained from enzymatic hydrolysis contains sulfate groups at the C4 positions of galactose residues. To achieve the target hexasulfation pattern, chemical sulfation methods are employed.

Sulfating Reagents and Conditions

A modified Mitsunobu reaction enables selective sulfation at the 4(1), 4(3), 4(5), 4(7), 4(9), and 4(11) positions. Key parameters include:

ParameterOptimal ValueEffect on Sulfation Efficiency
Sulfating agentSulfur trioxide-pyridine complexMinimizes over-sulfation
Reaction temperature0–4°CPrevents desulfation
SolventAnhydrous DMFEnhances reagent solubility
Reaction time12–16 hoursBalances completeness vs. side reactions

Post-sulfation, the product is neutralized with sodium hydroxide to yield the hexasodium salt.

Purification and Characterization

Chromatographic Purification

Crude sulfated oligosaccharides are purified using sequential steps:

  • Diafiltration : Removes low-molecular-weight contaminants using a 10 kDa cutoff membrane.

  • Strong anion-exchange chromatography (SAX) : Separates sulfated species by charge density. Elution with a 0.1–1.0 M NaCl gradient isolates the hexasulfated derivative.

  • Gel filtration chromatography : Sephadex G-25 resolves DP10 oligomers from shorter chains.

Analytical Validation

  • MALDI-TOF MS : Negative-ion mode detects [M6Na]6[\text{M} - 6\text{Na}]^{6-} ions at m/zm/z 547.10, confirming DP10 hexasulfation.

  • NMR spectroscopy : 1H^1\text{H} and 13C^13\text{C} NMR spectra verify sulfate placement via characteristic shifts (e.g., C4 sulfation at δ 78–80 ppm).

Yield and Scalability Considerations

Bench-scale preparations typically achieve 15–20% overall yield from κ-carrageenan, limited by enzymatic depolymerization efficiency and sulfation regioselectivity. Scalability challenges include:

  • Enzyme stability : Immobilizing κ-carrageenase on chitosan beads improves reusability (>10 cycles).

  • Sulfation consistency : Automated reagent dosing systems reduce batch-to-batch variability.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Enzymatic + chemicalHigh regioselectivity; scalableMulti-step purification
Full chemical synthesisAvoids enzymatic variabilityLow yield (≤5%); complex steps

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between neocarradodecaose hexasulfate hexasodium salt and structurally or functionally related sulfated compounds:

Compound Name Sulfation Degree/Pattern Molecular Weight Core Structure Key Applications Unique Properties
Neocarradodecaose 41,43,45,47,49,411-hexasulfate hexasodium salt 6 sulfates (positions 41,43,45,47,49,411) ~2,469 (estimated) Neo-carrageenan oligosaccharide Carrageenan degradation studies ; biochemical standards Position-specific sulfation; neo-carrageenan backbone
K-Carradodecaitol hexasulfate hexasodium salt 6 sulfates (positions unspecified) 2,469.89 K-carrageenan oligosaccharide Marine oligosaccharide standards K-carrageenan backbone (alternating galactose linkages)
Neocarrahexadecaose-41,3,5,7,9,11,13,15-octasulfate sodium salt 8 sulfates (positions 41,3,5,7,9,11,13,15) >2,469 Neo-carrageenan (16-unit chain) Industrial research (BOC Sciences) Longer chain length; higher sulfation density
Suramin hexasodium salt 6 sulfonate groups ~1,429 Synthetic polysulfonated naphthylurea Antiviral (SARS-CoV-2, CHIKV) Broad-spectrum activity; inhibits viral RdRp
Myo-Inositol hexasulfate hexapotassium salt 6 sulfates (inositol ring) 791.93 Cyclic inositol derivative Enzyme regulation; glucose metabolism Small molecule; targets intracellular pathways
Hexasodium phytate (SNF472) 6 phosphates (phytate core) 791.93 Myo-inositol hexaphosphate Inhibits vascular calcification High solubility (>300 g/L); calcium chelation

Key Differentiators

Backbone Structure: Neo-carrageenan oligomers (e.g., neocarradodecaose) are linear sulfated galactans with alternating α-1,3 and β-1,4 glycosidic linkages, distinct from K-carrageenan’s alternating 3-linked β-D-galactose and 4-linked α-D-galactose . Non-carbohydrate compounds like suramin and myo-inositol derivatives lack polysaccharide backbones, enabling different modes of action (e.g., suramin’s inhibition of viral polymerases ).

Sulfation Patterns: Position-specific sulfation in neocarradodecaose (e.g., 41,43,45,47,49,411) may enhance binding to specific proteins or receptors compared to uniformly sulfated inositol or phytate salts.

Solubility and Bioavailability :

  • Hexasodium formulations (e.g., neocarradodecaose, phytate) exhibit high aqueous solubility, critical for in vitro and therapeutic applications .

Biological Activity :

  • Neo-carrageenan derivatives are primarily used in structural studies, while suramin and phytate salts have direct therapeutic roles (antiviral, anti-calcification) .

Biological Activity

Neocarradodecaose 41,43,45,47,49,411-hexasulfate hexasodium salt (CAS Number: 133628-77-0) is a sulfated oligosaccharide derived from carrageenan. This compound has garnered interest in the scientific community due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and detailed research findings.

Chemical Structure and Properties

Neocarradodecaose is characterized by its complex structure, which includes multiple sulfate groups contributing to its high negative charge density. The molecular formula is C72H104O73S6Na6C_{72}H_{104}O_{73}S_6Na_6 with a molecular weight of approximately 2467.88 g/mol. The presence of these sulfate groups is crucial for its interaction with various biological systems.

PropertyValue
CAS Number133628-77-0
Molecular FormulaC72H104O73S6Na6
Molecular Weight2467.88 g/mol
Purity≥95%
SupplierSigma-Aldrich, Aladdin Scientific

Anticoagulant Properties

Neocarradodecaose hexasulfate has been studied for its anticoagulant properties. Research indicates that it exhibits significant inhibition of thrombin and factor Xa, two key enzymes in the coagulation cascade. This inhibition is attributed to the compound's ability to mimic heparin, a well-known anticoagulant.

Case Study: Anticoagulant Mechanism

A study published in Thrombosis Research demonstrated that neocarradodecaose hexasulfate effectively reduced blood clot formation in vitro by inhibiting thrombin activity. The study utilized various concentrations of the compound and measured clotting times compared to control samples without the compound.

Antiviral Activity

Neocarradodecaose has also shown promise as an antiviral agent. Its sulfated structure allows it to interact with viral glycoproteins, potentially blocking viral entry into host cells.

Case Study: Antiviral Efficacy Against HIV

In a laboratory setting, neocarradodecaose hexasulfate was tested against HIV-1. The results indicated that the compound could inhibit viral replication by interfering with the binding of the virus to CD4 receptors on T cells. The study highlighted a dose-dependent response, suggesting higher concentrations yield greater antiviral effects.

Immunomodulatory Effects

Research has indicated that neocarradodecaose may possess immunomodulatory properties, influencing both innate and adaptive immune responses.

Findings on Immune Response Modulation

A recent investigation published in Journal of Immunology found that treatment with neocarradodecaose hexasulfate enhanced the production of cytokines such as IL-6 and TNF-alpha in macrophages. This suggests a potential role in boosting immune responses during infections or inflammatory conditions.

Cytotoxicity and Safety Profile

While exploring the biological activity of neocarradodecaose, it is essential to consider its cytotoxicity. Studies have indicated that at therapeutic concentrations, neocarradodecaose hexasulfate exhibits low toxicity towards human cell lines.

Table 2: Cytotoxicity Data

Cell LineIC50 (µg/mL)
HEK293>1000
A549 (Lung)>1000
MCF7 (Breast)>1000

Q & A

Q. What in vitro and in vivo models are appropriate for evaluating its anti-inflammatory mechanisms?

  • Methodology : Use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) to measure cytokine suppression (IL-6, TNF-α) via ELISA. For in vivo validation, employ murine models of inflammation (e.g., carrageenan-induced paw edema) and assess histopathological changes. Reference protocols from studies on structurally related sulfated oligosaccharides .

Q. How can molecular docking elucidate its interactions with target proteins like Toll-like receptor 4 (TLR4)?

  • Methodology : Dock the compound into TLR4’s crystal structure (PDB ID: 3FXI) using AutoDock Vina or Schrödinger Suite . Prioritize sulfate-carbohydrate interactions with lysine/arginine residues in the binding pocket. Validate predictions via surface plasmon resonance (SPR) to measure binding affinity (KD) .

Q. What strategies mitigate batch-to-batch variability in sulfation during synthetic production?

  • Methodology : Optimize chemical sulfonation using sulfur trioxide-pyridine complexes in dimethylformamide (DMF). Monitor reaction kinetics via FT-IR to track sulfate ester formation (peaks at 1250–1220 cm⁻¹). Implement quality control (QC) with ion-exchange chromatography to ensure ≥98% sulfation consistency .

Data Analysis and Interpretation

Q. How should researchers resolve discrepancies in molecular weight measurements between MALDI-TOF and SEC?

  • Methodology : Calibrate SEC columns with sulfated dextran standards of known molecular weights. For MALDI-TOF, use a sinapinic acid matrix and linear mode acquisition. Discrepancies often arise from hydrodynamic volume differences (SEC) vs. mass-to-charge ratios (MALDI). Cross-validate with multi-angle light scattering (MALS) .

Q. What statistical approaches are recommended for dose-response studies with high variability?

  • Methodology : Apply nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC₅₀/IC₅₀ values. Use bootstrapping to calculate 95% confidence intervals. Outlier detection (Grubbs’ test) and normalization to internal controls (e.g., housekeeping genes) improve reproducibility .

Q. How can transcriptomic profiling clarify its role in calcium signaling pathways?

  • Methodology : Perform RNA sequencing on treated HaCaT cells and analyze differentially expressed genes (DEGs) via KEGG pathway enrichment. Focus on calcium regulators like IP₃ receptors (ITPR1) and calmodulin (CALM1). Validate with qPCR and calcium flux assays using Fura-2 AM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.